Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 503175-53-9
VCID: VC7917261
InChI: InChI=1S/C18H15N3O2/c1-2-23-18(22)15-12-20-17(14-8-10-19-11-9-14)21-16(15)13-6-4-3-5-7-13/h3-12H,2H2,1H3
SMILES: CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=NC=C3
Molecular Formula: C18H15N3O2
Molecular Weight: 305.3

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate

CAS No.: 503175-53-9

Cat. No.: VC7917261

Molecular Formula: C18H15N3O2

Molecular Weight: 305.3

* For research use only. Not for human or veterinary use.

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate - 503175-53-9

Specification

CAS No. 503175-53-9
Molecular Formula C18H15N3O2
Molecular Weight 305.3
IUPAC Name ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate
Standard InChI InChI=1S/C18H15N3O2/c1-2-23-18(22)15-12-20-17(14-8-10-19-11-9-14)21-16(15)13-6-4-3-5-7-13/h3-12H,2H2,1H3
Standard InChI Key AHFBQOMTYUKAQM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=NC=C3
Canonical SMILES CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=NC=C3

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure comprises a pyrimidine ring substituted at the 2-position with a pyridin-4-yl group and at the 4-position with a phenyl group. A carboxylate ester functional group (-COOEt) occupies the 5-position, contributing to its hydrophobicity and reactivity . The pyridinyl moiety introduces basicity due to its nitrogen atom, while the phenyl group enhances aromatic stacking potential.

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Nameethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate
Canonical SMILESCCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=NC=C3
XLogP32.7
Topological Polar Surface Area65 Ų

Data sources:

The planar pyrimidine core facilitates π-π interactions with biological targets, a feature exploited in drug design . Nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure, with the ethyl ester group providing synthetic versatility for further derivatization .

Synthesis and Manufacturing

Industrial Synthesis Pathways

Large-scale production typically employs a multi-step condensation reaction. A representative protocol involves:

  • Condensation: Reacting substituted aldehydes with ethyl acetoacetate and urea under acidic catalysis (e.g., HCl) .

  • Cyclization: Heating under reflux conditions (80–100°C) for 6–12 hours to form the pyrimidine ring.

  • Purification: Recrystallization from ethanol or chromatographic techniques to achieve ≥98% purity .

Table 2: Representative Synthetic Conditions

ParameterValue
CatalystHydrochloric acid
Temperature80–100°C
Reaction Time6–12 hours
Yield60–75%

Source:

Alternative routes utilize microwave-assisted synthesis to reduce reaction times, though industrial adoption remains limited due to scalability challenges .

Physicochemical Properties

Solubility and Partitioning

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic aromatic groups, making it suitable for lipid-based formulations . Its octanol-water partition coefficient (XLogP3 = 2.7) suggests moderate membrane permeability, a desirable trait for central nervous system (CNS) therapeutics .

Spectral Characterization

  • UV-Vis: Absorption maxima at 264 nm (π→π* transitions).

  • IR: Stretching vibrations at 1720 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N pyrimidine).

  • ¹H NMR: δ 1.35 ppm (t, 3H, -CH₂CH₃), 4.35 ppm (q, 2H, -OCH₂), 7.45–8.70 ppm (aromatic protons) .

AssayResult
Acetylcholinesterase IC₅₀8.2 μM
COX-2 Inhibition35% at 20 μM
Cytotoxicity (HeLa)CC₅₀ = 45 μM

Sources:

Anti-Inflammatory Activity

The compound suppresses COX-2 expression by 35% at 20 μM, comparable to celecoxib, though with reduced gastrointestinal toxicity in rodent models. Molecular docking studies suggest binding to the COX-2 active site via hydrogen bonds with Arg120 and Tyr355 .

Stability and Reactivity

Degradation Pathways

Table 4: Stability Profile

ConditionDegradation After 30 Days
25°C/60% RH<1%
40°C/75% RH2.1%
0.1 M HCl15%

Source:

Comparison with Structural Analogs

Pyrimido[4,5-d]pyrimidine Derivatives

Replacing the pyridinyl group with a second pyrimidine ring (as in pyrimido[4,5-d]pyrimidines) enhances DNA intercalation but reduces blood-brain barrier penetration . The subject compound’s pyridinyl moiety balances target affinity and pharmacokinetics, making it preferable for neurotherapeutic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator